(S)-Morpholin-2-ylmethanesulfonamide
Description
(S)-Morpholin-2-ylmethanesulfonamide is a chiral sulfonamide derivative featuring a morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom. The compound’s stereochemistry at the sulfur-bearing carbon (S-configuration) is critical for its biological activity and interaction with target receptors. Sulfonamides are widely studied for their pharmacological properties, including enzyme inhibition and antimicrobial effects. The morpholine moiety enhances solubility and bioavailability, making this compound a candidate for drug development.
Properties
Molecular Formula |
C5H12N2O3S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
[(2S)-morpholin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C5H12N2O3S/c6-11(8,9)4-5-3-7-1-2-10-5/h5,7H,1-4H2,(H2,6,8,9)/t5-/m0/s1 |
InChI Key |
PWAYXKWGDMEGHU-YFKPBYRVSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)CS(=O)(=O)N |
Canonical SMILES |
C1COC(CN1)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Morpholin-2-ylmethanesulfonamide typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{Methanesulfonyl chloride} \rightarrow \text{(S)-Morpholin-2-ylmethanesulfonamide} ]
Industrial Production Methods
Industrial production of (S)-Morpholin-2-ylmethanesulfonamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(S)-Morpholin-2-ylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-Morpholin-2-ylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (S)-Morpholin-2-ylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds in the Provided Evidence
However, several organophosphorus compounds from –11 are discussed, which differ in functional groups and applications. Below is a comparative analysis based on structural and chemical properties:
Table 1: Key Differences Between (S)-Morpholin-2-ylmethanesulfonamide and Organophosphorus Compounds
Key Observations :
Functional Group Impact: The sulfonamide group in (S)-Morpholin-2-ylmethanesulfonamide confers hydrogen-bonding capability, which is absent in the organophosphorus compounds. This difference affects target binding and solubility . Organophosphorus compounds (e.g., methylphosphonofluoridates in ) exhibit higher electrophilicity due to the phosphorus center, making them reactive toward nucleophiles like acetylcholinesterase .
Stereochemical Specificity: Both compound classes emphasize stereochemistry. For example, (S)-Morpholin-2-ylmethanesulfonamide’s activity may rely on its S-configuration, similar to the stereospecific toxicity of (S)-2-Methylbutyl methylphosphonofluoridate in .
Biological Roles: Sulfonamides are typically designed for therapeutic use (e.g., antibiotics), whereas the organophosphorus compounds in –11 are associated with toxicity or industrial applications .
Limitations of the Provided Evidence
The available materials lack direct comparative data for sulfonamide analogs. focuses on synthesis but omits pharmacological or physicochemical comparisons. Further studies would require data on sulfonamide derivatives with varying substituents (e.g., piperidine vs. morpholine rings) or stereoisomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
